Nonadecyl D-glucoside
CAS No.: 100231-67-2
Cat. No.: VC20750701
Molecular Formula: C25H50O6
Molecular Weight: 446.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100231-67-2 |
|---|---|
| Molecular Formula | C25H50O6 |
| Molecular Weight | 446.7 g/mol |
| IUPAC Name | 2-(hydroxymethyl)-6-nonadecoxyoxane-3,4,5-triol |
| Standard InChI | InChI=1S/C25H50O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30-25-24(29)23(28)22(27)21(20-26)31-25/h21-29H,2-20H2,1H3 |
| Standard InChI Key | NYDYORLEZFCLCZ-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Introduction
CHEMICAL PROPERTIES
Structural Characteristics
Nonadecyl D-glucoside consists of a D-glucose molecule linked to a nonadecyl (C19) alkyl chain through a glycosidic bond. This amphiphilic structure gives the molecule both hydrophilic (sugar) and hydrophobic (alkyl chain) regions, which is characteristic of surfactants and explains many of its physical and chemical properties .
The molecular formula of Nonadecyl D-glucoside is C₂₅H₅₀O₆, indicating the presence of 25 carbon atoms, 50 hydrogen atoms, and 6 oxygen atoms in its structure . The relatively long carbon chain (C19) distinguishes this compound from other common alkyl glucosides such as decyl glucoside or lauryl glucoside, which have shorter alkyl chains.
Physical Properties
The physical properties of Nonadecyl D-glucoside are summarized in Table 1, providing a comprehensive overview of its key characteristics.
Table 1: Physical Properties of Nonadecyl D-glucoside
These properties indicate that Nonadecyl D-glucoside is a high-boiling compound with relatively low volatility, as evidenced by its high boiling point (576.1°C) and extremely low vapor pressure (1.13E-15 mmHg) . The LogP value of 4.45 suggests moderate lipophilicity, which is consistent with its long hydrocarbon chain . This balance between hydrophilic and lipophilic properties contributes to its potential surfactant capabilities.
SYNTHESIS METHODS
General Synthesis Approaches
The synthesis of alkyl glucosides typically involves the reaction of glucose with corresponding alcohols under specific conditions. While direct information on Nonadecyl D-glucoside synthesis is limited in the available literature, several general approaches for alkyl glucoside synthesis have been documented:
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Chemical Synthesis: Direct glucosidation of D-glucose with alcohols under acidic conditions represents a common method. For example, decyl glucoside has been synthesized by direct glucosidation from D-glucose with 1-decanol using zeolite catalysts . A similar approach could potentially be applied for the synthesis of Nonadecyl D-glucoside, using nonadecanol as the alcohol component.
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Microbial Biotransformation: Some glucosides can be synthesized using microbial biotransformation approaches, which utilize enzymatic processes in microorganisms to catalyze the formation of glycosidic bonds .
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Enzymatic Synthesis: Recombinant glucosyltransferases have been employed for the synthesis of certain glucosides, offering potentially more selective and environmentally friendly production methods .
Catalysts and Reaction Conditions
In the synthesis of alkyl glucosides using zeolite catalysts, research has demonstrated that conversion and yield improve with increasing amounts of acid sites in the zeolite catalysts . This suggests that catalyst selection and optimization are important factors in the efficient synthesis of these compounds.
For enzymatic synthesis approaches, studies have shown that mutant variants of parent glucosyltransferases can significantly improve conversion rates. In one case study, a mutant created from a parent glucosyltransferase more than doubled the conversion rate to over 70% . This highlights the potential for enzyme engineering to enhance the production efficiency of alkyl glucosides.
BIOLOGICAL ACTIVITIES
Antimicrobial Activity
Some alkyl glucosides possess antimicrobial activity against certain pathogens, making them useful in formulations aimed at preserving food or enhancing skin health. While Nonadecyl D-glucoside has been suggested to have such properties, quantitative data on its antimicrobial spectrum and potency would be valuable for potential applications in this area.
These findings suggest that alkyl chain length and concentration play important roles in determining the absorption enhancement capabilities of alkyl glucosides. The potential of Nonadecyl D-glucoside in this regard would require specific investigation.
APPLICATIONS
Industrial Applications
Based on the general properties of alkyl glucosides and the specific characteristics of Nonadecyl D-glucoside, several potential applications can be identified:
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